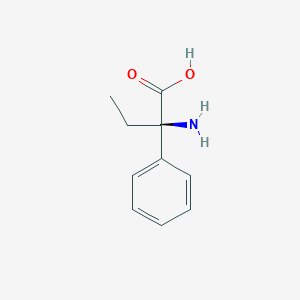

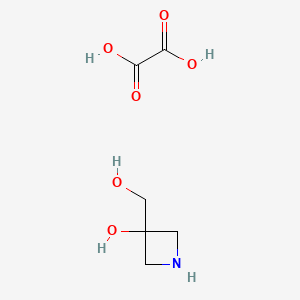

(2R)-2-amino-2-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antagonistic Properties in Bacteria

- Phenylalanine Antagonism : (2R)-2-amino-2-phenylbutanoic acid has been studied for its antagonistic properties against phenylalanine in bacteria like Leuconostoc dextranicum and Escherichia coli. It was found to be effective in Leuconostoc dextranicum but not in E. coli, though it competitively prevented toxicity from thienylalanine by inhibiting its incorporation in E. coli (Edelson & Keeley, 1963).

Computational and Spectroscopic Analysis

- Functional Derivatives Analysis : A study analyzed functional derivatives of 2-phenylbutanoic acid, including 2-amino-2-Phynylbutanoic acid, through density functional theory calculations, experimental studies like FT-IR, FT-Raman, and UV–Visible spectra, and molecular docking methods. This analysis provided insights into the molecule's properties, including nonlinear optical properties and potential drug identification (Raajaraman, Sheela & Muthu, 2019).

Stereospecific Synthesis

- Structural Key Units : The enantiomerically pure forms of 3-amino-2-hydroxy-4-phenylbutanoic acids have been synthesized from D-glucono-δ-lactone. These forms are important as structural key units in potent inhibitors of BACE 1 (β-secretase) and HIV protease, as well as for the conversion to dipeptides of bestatin stereoisomers (Lee et al., 2006).

X-Ray Structure Determination

- Bestatin Component Analysis : The molecule has been identified as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. Its stereochemistry was determined through X-ray crystallographic analysis, contributing significantly to understanding the structural makeup of such inhibitors (Nakamura et al., 1976).

Synthesis of Renin Inhibitory Peptides

- Renin Inhibitors Design : A study described the stereoselective synthesis of a protected carboxylic acid useful as an intermediate for the preparation of renin inhibitory peptides. These peptides contain (2R,3R,4R,5S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residue, a potent inhibitor of human plasma renin (Thaisrivongs et al., 1987).

Enzymatic Synthesis

- Enzymatic Procedures : Enzymatic procedures have been developed for the synthesis of (S)-2-amino-4-phenylbutanoic acid, a building block of angiotensin converting enzyme inhibitors. The study highlighted the substrate specificity, stability, and substrate inhibition of the enzymes involved (Bradshaw, Wong, Hummel & Kula, 1991).

properties

IUPAC Name |

(2R)-2-amino-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXUDSPYIGPGGP-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C1=CC=CC=C1)(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)

![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)

![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)

![Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2466817.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)